molecular formula C16H21N3O3S2 B11168168 N-[5-(1-Methyl-butyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide

N-[5-(1-Methyl-butyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide

Cat. No.: B11168168
M. Wt: 367.5 g/mol
InChI Key: PUZPTTCMWJNMCL-UHFFFAOYSA-N
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Description

N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the pentan-2-yl and phenylmethanesulfonylacetamide groups.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Pentan-2-yl Group: The pentan-2-yl group can be introduced through alkylation reactions using suitable alkyl halides.

    Functionalization with Phenylmethanesulfonylacetamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the thiadiazole ring with the pentan-2-yl and phenylmethanesulfonylacetamide groups sets it apart from other similar compounds.

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H21N3O3S2/c1-3-7-12(2)15-18-19-16(23-15)17-14(20)11-24(21,22)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,17,19,20)

InChI Key

PUZPTTCMWJNMCL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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